molecular formula C10H13BrO B8578543 1-Bromo-4-methoxy-2,3,5-trimethyl-benzene

1-Bromo-4-methoxy-2,3,5-trimethyl-benzene

Cat. No. B8578543
M. Wt: 229.11 g/mol
InChI Key: DVMARCGMLVDXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-methoxy-2,3,5-trimethyl-benzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-methoxy-2,3,5-trimethyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-methoxy-2,3,5-trimethyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-bromo-4-methoxy-2,3,5-trimethylbenzene

InChI

InChI=1S/C10H13BrO/c1-6-5-9(11)7(2)8(3)10(6)12-4/h5H,1-4H3

InChI Key

DVMARCGMLVDXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2,3,6-trimethyl phenol (66.2 g; 0.294 mol) in acetone (2 L) was added potassium carbonate (203 g; 1.47 mol) at ambient temperature. Then MeI (91.4 ml; 1.47 mol) was added dropwise over 30 mins. Reaction was stirred overnight at ambient temperature. After this time the mixture was filtered, washing with acetone (2×200 ml) and the filtrate evaporated to give a red solid. The solid was taken up in DCM (1.2 L) and washed with 1M sodium thiosulfate (2×400 ml), half sat. brine (800 ml), dried (anh. MgSO4), filtered and the solvent evaporated to give a red oil (53.8 g; 80%). 1H NMR (300 MHz, CDCl3), δ/ppm; 2.23 (3H, s, Ar—CH3), 2.25 (3H, s, Ar—CH3), 2.32 (3H, s, Ar—CH3), 3.66 (3H, s, Ar—OCH3), 7.23 (1H, s, Ar—H).
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
66.2 g
Type
reactant
Reaction Step Two
Quantity
203 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
91.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ar—CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ar—OCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

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